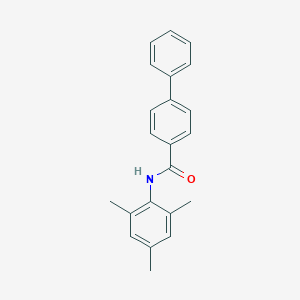

N-mesityl-4-biphenylcarboxamide

Beschreibung

N-Mesityl-4-biphenylcarboxamide is a carboxamide derivative featuring a biphenyl backbone substituted at the 4-position with a carboxamide group, where the amide nitrogen is further bonded to a mesityl (2,4,6-trimethylphenyl) moiety. Its molecular formula is C22H23NO, with an average molecular mass of 317.43 g/mol. The mesityl group imparts significant steric bulk and hydrophobicity, distinguishing it from other biphenylcarboxamide analogs.

Eigenschaften

Molekularformel |

C22H21NO |

|---|---|

Molekulargewicht |

315.4 g/mol |

IUPAC-Name |

4-phenyl-N-(2,4,6-trimethylphenyl)benzamide |

InChI |

InChI=1S/C22H21NO/c1-15-13-16(2)21(17(3)14-15)23-22(24)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,23,24) |

InChI-Schlüssel |

UPHWZSKJXJDJSW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A critical comparison is drawn with N-(4-Acetylphenyl)-4-biphenylcarboxamide (CAS: 348601-63-8), a structurally related compound documented in . Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

<sup>*</sup>LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Electronic and Steric Effects

- This compound: The mesityl group introduces pronounced steric hindrance, which may limit interactions with planar binding pockets (e.g., ATP sites in kinases).

- N-(4-Acetylphenyl)-4-Biphenylcarboxamide: The 4-acetyl group is strongly electron-withdrawing, polarizing the amide bond and increasing hydrogen-bonding capacity. This electronic effect may enhance solubility in polar solvents (e.g., DMSO or ethanol) relative to the mesityl derivative .

Solubility and Bioavailability

- The mesityl derivative’s high lipophilicity (LogP ~6.2) suggests poor aqueous solubility but improved membrane permeability, making it suitable for targets requiring intracellular uptake.

- The acetyl-substituted analog’s lower LogP (~4.1) and polar acetyl group may favor solubility in biological buffers, though its smaller substituent could reduce metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.